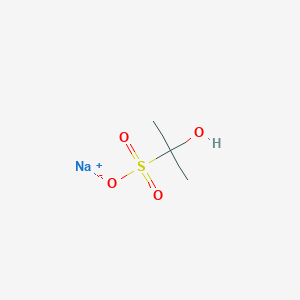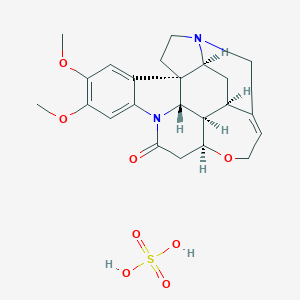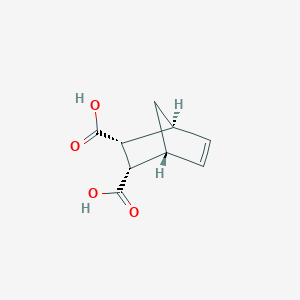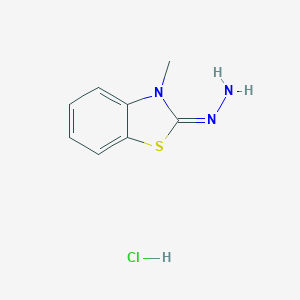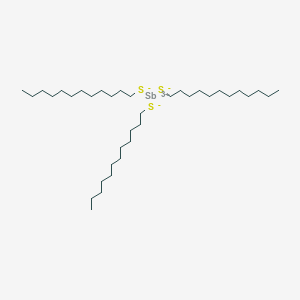
Tris(dodecylthio)antimony
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(dodecylthio)antimony (TDTA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. TDTA is a member of the organoantimony family and is widely used in various fields of science, including catalysis, electronics, and material sciences.
Applications De Recherche Scientifique
Tris(dodecylthio)antimony has been extensively used in scientific research due to its unique properties. Tris(dodecylthio)antimony is a versatile catalyst that can catalyze various chemical reactions, including polymerization, oxidation, and reduction reactions. Additionally, Tris(dodecylthio)antimony has been used as a dopant in organic electronics, where it can improve the conductivity and stability of organic semiconductors.
Mécanisme D'action
The mechanism of action of Tris(dodecylthio)antimony is not fully understood, but it is believed to involve the transfer of electrons between Tris(dodecylthio)antimony and the reactants. Tris(dodecylthio)antimony can act as a Lewis acid, accepting electron pairs from the reactants, or as a Lewis base, donating electron pairs to the reactants. The unique electronic properties of Tris(dodecylthio)antimony make it an effective catalyst for various chemical reactions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Tris(dodecylthio)antimony. However, studies have shown that Tris(dodecylthio)antimony can induce oxidative stress in cells, leading to cell death. Additionally, Tris(dodecylthio)antimony can interact with proteins and enzymes, affecting their activity and function.
Avantages Et Limitations Des Expériences En Laboratoire
Tris(dodecylthio)antimony has several advantages for lab experiments, including its high stability and solubility in organic solvents. Additionally, Tris(dodecylthio)antimony is a relatively inexpensive catalyst compared to other organometallic compounds. However, Tris(dodecylthio)antimony has some limitations, including its toxicity and potential environmental hazards. Therefore, proper safety measures should be taken when handling Tris(dodecylthio)antimony.
Orientations Futures
There are several future directions for Tris(dodecylthio)antimony research. One potential area of research is the development of new Tris(dodecylthio)antimony-based catalysts for various chemical reactions. Additionally, Tris(dodecylthio)antimony can be used as a dopant in organic electronics, and further research can be done to improve its electronic properties. Furthermore, studies can be conducted to investigate the biochemical and physiological effects of Tris(dodecylthio)antimony in more detail.
Conclusion:
In conclusion, Tris(dodecylthio)antimony is a versatile organometallic compound that has gained significant attention in scientific research. Tris(dodecylthio)antimony can be synthesized by reacting antimony trichloride with dodecanethiol, and it has been extensively used as a catalyst in various chemical reactions. Additionally, Tris(dodecylthio)antimony has been used as a dopant in organic electronics, and studies have shown that it can induce oxidative stress in cells. Tris(dodecylthio)antimony has several advantages for lab experiments, but it also has limitations due to its toxicity. Future research can be done to develop new Tris(dodecylthio)antimony-based catalysts and investigate its biochemical and physiological effects in more detail.
Méthodes De Synthèse
Tris(dodecylthio)antimony can be synthesized by reacting antimony trichloride with dodecanethiol in the presence of a base. The reaction proceeds through a substitution reaction, where the chlorine atoms in antimony trichloride are replaced by dodecylthio groups, resulting in the formation of Tris(dodecylthio)antimony. The purity of the synthesized Tris(dodecylthio)antimony can be improved by using a purification method such as column chromatography.
Propriétés
Numéro CAS |
6939-83-9 |
|---|---|
Nom du produit |
Tris(dodecylthio)antimony |
Formule moléculaire |
C36H75S3S |
Poids moléculaire |
725.9 g/mol |
Nom IUPAC |
antimony(3+);dodecane-1-thiolate |
InChI |
InChI=1S/3C12H26S.Sb/c3*1-2-3-4-5-6-7-8-9-10-11-12-13;/h3*13H,2-12H2,1H3;/q;;;+3/p-3 |
Clé InChI |
UJVGUYGIZTWRML-UHFFFAOYSA-K |
SMILES |
CCCCCCCCCCCC[S-].CCCCCCCCCCCC[S-].CCCCCCCCCCCC[S-].[Sb+3] |
SMILES canonique |
CCCCCCCCCCCC[S-].CCCCCCCCCCCC[S-].CCCCCCCCCCCC[S-].[Sb+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










